![molecular formula COSi3 B14227920 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one CAS No. 827602-29-9](/img/structure/B14227920.png)
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one is a unique organosilicon compound characterized by its highly strained bicyclic structure. This compound consists of a four-membered ring with three silicon atoms and one carbon atom, making it an intriguing subject for chemical research due to its unusual bonding and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one typically involves the reaction of trichlorosilane with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the strained bicyclic structure. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While industrial production methods for this compound are not well-documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of more robust catalysts to withstand industrial conditions.
化学反応の分析
Types of Reactions
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying strained ring systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Used in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which 1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one exerts its effects is primarily through its highly strained bicyclic structure, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various reactive intermediates. These intermediates can then participate in further chemical reactions, making the compound a valuable tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: A hydrocarbon analog with a similar strained ring structure.
1,3-Disilabicyclo[1.1.0]butane: A related organosilicon compound with two silicon atoms in the ring.
1,2,3-Trisilabicyclo[1.1.0]butane: Another organosilicon compound with a similar structure but without the dienone functionality.
Uniqueness
1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one is unique due to the presence of three silicon atoms and a carbonyl group in its highly strained bicyclic structure. This combination of features imparts distinct reactivity and makes it a valuable compound for studying the chemistry of strained ring systems and organosilicon compounds.
特性
CAS番号 |
827602-29-9 |
|---|---|
分子式 |
COSi3 |
分子量 |
112.26 g/mol |
IUPAC名 |
1,2,3-trisilabicyclo[1.1.0]buta-1,2-dien-4-one |
InChI |
InChI=1S/COSi3/c2-1-4-3-5(1)4 |
InChIキー |
OYDQMEINDPIXTO-UHFFFAOYSA-N |
正規SMILES |
C1(=O)[Si]2=[Si]=[Si]12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
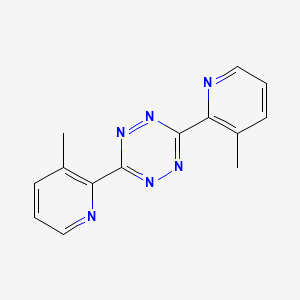

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
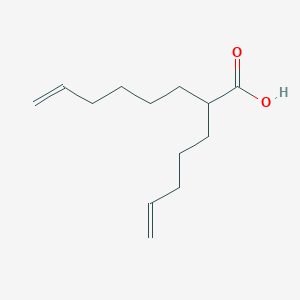

![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
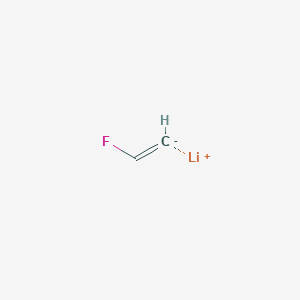
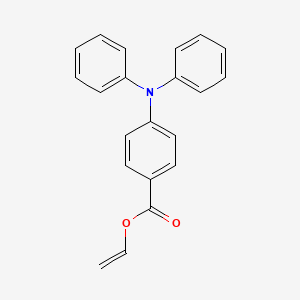
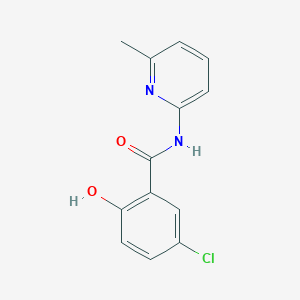
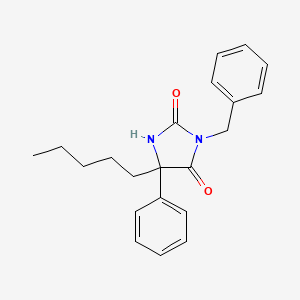
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
